2,2,3,3,3-Pentafluoropropanol

Description

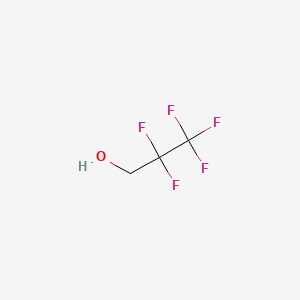

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,3-pentafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQZJKGXDGNDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059966 | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

422-05-9, 70983-62-9 | |

| Record name | 2,2,3,3,3-Pentafluoropropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,3-Pentafluoro-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C3-11, beta-omega-perfluoro-omega-hydro | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070983629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 422-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,3-pentafluoropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3,3-PENTAFLUOROPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPJ1S961SN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2,2,3,3,3-Pentafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,2,3,3,3-pentafluoropropanol (CAS No. 422-05-9). The information is presented in a clear and structured format to facilitate easy reference and comparison for research, development, and drug discovery applications.

Core Physical Properties

The following tables summarize the key physical and chemical identification properties of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2,2,3,3,3-Pentafluoropropan-1-ol |

| Synonyms | 1H,1H-Pentafluoropropanol, PFPOH, CF3CF2CH2OH |

| CAS Number | 422-05-9[1] |

| Molecular Formula | C₃H₃F₅O[1][2] |

| SMILES | OCC(F)(F)C(F)(F)F |

| InChI Key | PSQZJKGXDGNDFP-UHFFFAOYSA-N |

Quantitative Physical Properties

| Property | Value | Conditions |

| Molecular Weight | 150.05 g/mol | |

| Boiling Point | 80 °C | at 748 mmHg |

| 78 - 80 °C | ||

| Density | 1.505 g/mL | at 25 °C[2] |

| Refractive Index | 1.288 | at 20 °C (nD) |

| 1.295 | at 15 °C[1] | |

| Solubility in Water | 21.9 g/L | at 25 °C[3] |

| Appearance | Colorless liquid | |

| Melting Point | Not available | |

| Viscosity | Not available | |

| Surface Tension | Not available | |

| Vapor Pressure | Not available |

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following outlines the general and widely accepted methodologies for measuring the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common laboratory method for determining the boiling point is the distillation method .[5]

Workflow for Boiling Point Determination by Simple Distillation:

Caption: General workflow for boiling point determination.

Density Measurement

The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be determined using several methods, including the gravimetric buoyancy technique (Archimedes' principle) and the use of a pycnometer or a hydrometer .[6]

Workflow for Density Determination using a Pycnometer:

Caption: General workflow for density determination.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[7] It is commonly measured using a refractometer .[8]

Workflow for Refractive Index Measurement:

Caption: General workflow for refractive index measurement.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For organic compounds, solubility is typically tested in a range of solvents to classify the compound.[9]

Workflow for Qualitative Solubility Testing:

Caption: General workflow for solubility determination.

Viscosity, Surface Tension, and Vapor Pressure Measurement

While specific data for this compound is not available, the following are common methods for these properties:

-

Viscosity: Can be measured using various types of viscometers, such as capillary viscometers, rotational viscometers, or falling ball viscometers.[10][11]

-

Surface Tension: Typically determined using methods like the Du Noüy ring method, Wilhelmy plate method, or the pendant drop method.[12][13]

-

Vapor Pressure: Can be measured using a static or dynamic method, such as with an ebulliometer or by the gas saturation method.[14][15]

References

- 1. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol [myskinrecipes.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 7. Basics of refractometry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. rudolphresearch.com [rudolphresearch.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. coleparmer.com [coleparmer.com]

- 11. Viscosity - Wikipedia [en.wikipedia.org]

- 12. BYK ebook for surface additives – BYK [byk.com]

- 13. thierry-corp.com [thierry-corp.com]

- 14. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 15. calnesis.com [calnesis.com]

In-Depth Technical Guide to the Synthesis of 2,2,3,3,3-Pentafluoropropanol via Catalytic Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,3-pentafluoropropanol, a key fluorinated building block in the pharmaceutical and agrochemical industries. The focus of this document is on the catalytic hydrogenation of pentafluoropropionic acid esters, a prominent and efficient synthetic route. This guide details the reaction pathways, catalytic systems, and experimental protocols. Quantitative data from cited methodologies are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a valuable fluorinated alcohol utilized in the synthesis of a wide range of biologically active molecules. Its unique physicochemical properties, imparted by the fluorine atoms, can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The catalytic hydrogenation of readily available precursors, such as esters of pentafluoropropionic acid, represents a scalable and atom-economical approach to its synthesis. This guide explores the key aspects of this synthetic transformation, with a focus on practical experimental details and a comparison of catalytic systems.

Reaction Pathway

The core transformation involves the reduction of an ester functional group to a primary alcohol. The most common precursor for this synthesis is an ester of pentafluoropropionic acid, such as methyl pentafluoropropionate or ethyl pentafluoropropionate. The overall reaction is a catalytic hydrogenation, where molecular hydrogen (H₂) is used as the reductant in the presence of a heterogeneous or homogeneous catalyst.

Catalytic Systems

The choice of catalyst is critical to the efficiency and selectivity of the hydrogenation reaction. Two primary classes of metal catalysts have shown efficacy in the reduction of fluorinated esters: Rhodium-based catalysts and Palladium-based catalysts.

Rhodium-on-Alumina (Rh/Al₂O₃) Catalyst

Rhodium supported on alumina is a robust heterogeneous catalyst for the hydrogenation of esters. It offers good activity and can be readily separated from the reaction mixture, simplifying product purification.

Palladium-on-Carbon (Pd/C) Catalyst

Palladium on activated carbon is a widely used and versatile hydrogenation catalyst. It is known for its high activity in reducing various functional groups, including esters, under relatively mild conditions.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Synthesis using Rhodium-on-Alumina Catalyst

This protocol is based on the methodology described for the hydrogenation of methyl pentafluoropropionate.[1]

Materials:

-

Methyl pentafluoropropionate

-

Rhodium-on-alumina catalyst (e.g., 5% Rh/Al₂O₃)

-

High-pressure reaction vessel (autoclave)

-

Nitrogen gas (high purity)

-

Hydrogen gas (high purity)

-

Filtration apparatus

Procedure:

-

Reactor Preparation: Charge the high-pressure reaction vessel with methyl pentafluoropropionate and the rhodium-on-alumina catalyst.

-

Inerting: Seal the reactor and purge the system by repeatedly evacuating and backfilling with high-purity nitrogen gas. This process should be repeated until the oxygen content within the reactor is below 100 ppm to ensure a safe reaction environment.

-

Reaction Conditions: Heat the stirred reaction mixture to the desired temperature (in the range of 100-300°C).

-

Hydrogenation: Introduce high-purity hydrogen gas into the reactor to the desired pressure. Maintain the reaction under constant stirring.

-

Reaction Monitoring and Completion: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Once the reaction is complete, stop the hydrogen flow. The reaction time is typically in the range of 10-30 hours.[1]

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Discharge the reaction mixture from the vessel.

-

Purification: Separate the catalyst from the crude product by filtration. The filtrate contains the this compound product. Further purification can be achieved by distillation if required.

General Protocol for Synthesis using Palladium-on-Carbon Catalyst

Materials:

-

Ethyl pentafluoropropionate (or other suitable ester)

-

Palladium-on-carbon catalyst (e.g., 5% or 10% Pd/C)

-

Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogenation vessel (e.g., Parr shaker or autoclave)

-

Inert gas (e.g., argon or nitrogen)

-

Hydrogen gas (high purity)

-

Filter aid (e.g., Celite®)

Procedure:

-

Catalyst Handling: Caution: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere (glove box or under a stream of inert gas).

-

Reactor Setup: To a hydrogenation vessel, add the Pd/C catalyst under an inert atmosphere.

-

Substrate Addition: Add the anhydrous solvent, followed by the ethyl pentafluoropropionate.

-

Inerting: Seal the vessel and purge thoroughly with an inert gas, followed by purging with hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as GC-MS or NMR on aliquots taken from the reaction mixture.

-

Work-up: Upon completion, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Catalyst Removal: Dilute the reaction mixture with a suitable solvent and filter through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can ignite. Keep the filter cake wet with solvent or water.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed by distillation.

Quantitative Data

The following tables summarize the available quantitative data for the catalytic hydrogenation to produce this compound. Note: Detailed quantitative data for yield and selectivity for the specific synthesis of this compound is limited in the publicly available literature. The data presented is based on the general conditions described in the cited patent.

Table 1: Reaction Conditions for the Synthesis of this compound

| Parameter | Rhodium-on-Alumina Catalyzed Hydrogenation |

| Precursor | Methyl pentafluoropropionate |

| Catalyst | Rhodium-on-Alumina (Rh/Al₂O₃) |

| Temperature | 100 - 300 °C[1] |

| Reaction Time | 10 - 30 hours[1] |

| Hydrogen Pressure | Not explicitly stated, typically high pressure |

| Solvent | Not explicitly stated, likely neat or a high-boiling solvent |

Table 2: Catalyst and Product Information

| Catalyst System | Precursor | Product | Reported Yield/Selectivity |

| Rhodium-on-Alumina | Methyl pentafluoropropionate | This compound | Data not explicitly provided in the abstract.[1] |

| Palladium-on-Carbon | Ethyl pentafluoropropionate | This compound | Specific data for this transformation is not available in the provided search results. General high yields are expected for ester hydrogenations. |

Logical Relationships in Catalytic Hydrogenation

The efficiency of the catalytic hydrogenation is dependent on several interconnected factors. The following diagram illustrates the key relationships influencing the reaction outcome.

Conclusion

The synthesis of this compound via catalytic hydrogenation of its corresponding esters is a viable and efficient method. The use of a rhodium-on-alumina catalyst in a high-pressure environment has been patented for this transformation. While palladium-on-carbon is a common and effective catalyst for ester hydrogenation, specific optimized conditions for this particular substrate require further investigation. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to undertake and optimize this important synthesis. Further studies to delineate the optimal catalyst loading, hydrogen pressure, and to quantify the yield and selectivity for different catalytic systems would be of significant value to the scientific community.

References

A Technical Guide to 2,2,3,3,3-Pentafluoropropanol: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,3-Pentafluoropropanol (PFP-OH) is a fluorinated alcohol with unique physicochemical properties that make it a valuable reagent and solvent in various scientific disciplines, including organic synthesis, materials science, and analytical chemistry. Its high fluorine content imparts distinct characteristics such as increased thermal stability, chemical resistance, and a strong propensity to engage in specific molecular interactions. This guide provides an in-depth overview of the chemical structure, properties, and key applications of PFP-OH, with a focus on its utility in drug development and analytical sciences. Detailed experimental protocols for its use as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) are also presented.

Chemical Structure and Identification

This compound is a structural isomer of propanol where five hydrogen atoms on the second and third carbon atoms are substituted with fluorine atoms.

-

Chemical Formula: C₃H₃F₅O[1]

-

CAS Number: 422-05-9[1]

-

Synonyms: 1H,1H-Pentafluoro-1-propanol, PFPOH, 1,1-Dihydroperfluoropropanol[1][4]

The structural formula of this compound is:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for its application as a solvent and reagent in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 80-81 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Density | 1.505 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.288 | --INVALID-LINK-- |

| Solubility in Water | 21.9 g/L at 25°C | --INVALID-LINK-- |

| Purity | ≥97% | --INVALID-LINK-- |

Applications in Research and Drug Development

This compound serves as a versatile tool in various research and development applications:

-

Fluorinated Building Block: It is a key intermediate in the synthesis of more complex fluorinated molecules, which are of significant interest in medicinal chemistry due to their potential to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4]

-

Specialty Solvent: Its unique polarity and thermal stability make it an excellent solvent for specific chemical reactions, particularly in the synthesis of fluorinated compounds.[4]

-

Derivatization Reagent: In analytical chemistry, PFP-OH is used as a derivatizing agent to improve the volatility and thermal stability of polar analytes for gas chromatography (GC) analysis. This is particularly useful for the detection of metabolites, drugs, and other small molecules in biological matrices.[5] For instance, it has been successfully employed in the GC-MS analysis of L-tryptophan, serotonin, and cocaine and its metabolites.[5]

-

Advanced Materials: It is utilized in the development of fluorinated polymers and surface coatings that require high chemical resistance and low surface energy.[4]

Experimental Protocol: Derivatization for GC-MS Analysis

This section provides a detailed protocol for the derivatization of analytes containing active hydrogen atoms (e.g., -OH, -NH₂, -COOH) using this compound in conjunction with an acylating agent, such as pentafluoropropionic anhydride (PFPA), for subsequent GC-MS analysis. This method enhances the volatility and detectability of the analytes.

Materials:

-

This compound (PFP-OH)

-

Pentafluoropropionic anhydride (PFPA)

-

Ethyl acetate (or other suitable solvent)

-

Analyte sample (e.g., plasma extract, urine extract)

-

Internal standard

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To a 1.5 mL glass vial, add a known volume of the sample extract (typically 50-100 µL).

-

Add the internal standard solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add 50 µL of ethyl acetate, 50 µL of pentafluoropropionic anhydride (PFPA), and 25 µL of this compound.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the mixture at 70°C for 30 minutes in a heating block.

-

-

Sample Finalization:

-

After cooling to room temperature, evaporate the excess derivatizing reagents under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS injection.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

The specific GC oven temperature program and MS parameters should be optimized based on the analytes of interest.

-

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for GC-MS Analysis

Caption: GC-MS sample analysis workflow using PFP-OH.

References

- 1. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. A11846.06 [thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,2,3,3,3-Pentafluoro-1-propanol for GC derivatization, LiChropur , = 98.5 GC 422-05-9 [sigmaaldrich.com]

A Technical Guide to the Solubility of Organic Compounds in 2,2,3,3,3-Pentafluoropropanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,2,3,3,3-Pentafluoropropanol as a Solvent

PFP is a colorless, volatile liquid with a chemical formula of C₃H₃F₅O.[1] Its distinct properties, such as high polarity and the ability to act as a hydrogen bond donor, make it an effective solvent for a variety of organic molecules, particularly those that are challenging to dissolve in more common organic solvents. It is recognized for its utility in the synthesis of fluorinated compounds, pharmaceuticals, and agrochemicals. The strong carbon-fluorine bonds in PFP contribute to its high thermal stability and chemical resistance.

Physical Properties of this compound:

| Property | Value | Reference |

| CAS Number | 422-05-9 | [2] |

| Molecular Formula | C₃H₃F₅O | [2] |

| Molecular Weight | 150.047 g/mol | [2] |

| Boiling Point | 80 °C at 748 mmHg | [3] |

| Density | 1.505 g/mL at 25 °C | [3] |

| Water Solubility | 21.9 g/L at 25 °C | [4] |

| Refractive Index | n20/D 1.288 | [3] |

Qualitative Solubility of Organic Compounds in PFP

While specific quantitative data is sparse, the chemical nature of PFP allows for some qualitative predictions regarding its solvent capabilities. As a polar protic solvent, it is expected to be a good solvent for polar organic compounds that can participate in hydrogen bonding.

-

Polymers: PFP is known to be an excellent solvent for some polar polymers that are insoluble in common organic solvents. This is a characteristic shared with other fluorinated alcohols like hexafluoroisopropanol (HFIP), which can dissolve polyamides, polyacrylonitriles, polyacetals, and certain polyesters.[5][6]

-

Peptides: Similar to HFIP, which is used to solubilize peptides and monomerize β-sheet protein aggregates, PFP is anticipated to be a good solvent for many peptides.[5][7] The strong hydrogen-bonding capacity of fluorinated alcohols is key to disrupting the intermolecular hydrogen bonds that hold peptide structures together.

-

Small Organic Molecules: Based on the principle of "like dissolves like," PFP is expected to be a good solvent for polar organic molecules. Its miscibility with water (21.9 g/L at 25 °C) indicates its polar nature.[4] However, its fluorinated character may also impart some unique selectivity.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a significant collection of quantitative solubility data for a wide range of specific organic compounds in this compound. The data that is available is often specific to a particular study and not compiled in a centralized resource. This highlights a knowledge gap and underscores the importance for researchers to experimentally determine the solubility of their specific compounds of interest in PFP.

Theoretical Framework for Solubility Prediction

In the absence of extensive experimental data, theoretical models can provide an estimation of solubility. One of the most common approaches is the use of Hansen Solubility Parameters (HSP).

Hansen Solubility Parameters are based on the concept that the total cohesive energy of a liquid can be divided into three components:

-

δd: Dispersion forces

-

δp: Polar forces

-

δh: Hydrogen bonding forces

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller distance suggests a higher likelihood of solubility.[8]

Experimental Protocols for Determining Solubility

For researchers and drug development professionals, the most reliable way to ascertain the solubility of a compound in PFP is through direct experimental measurement. The following are detailed methodologies for key experiments.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent.[9][10]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a known volume of this compound in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker water bath or a constant temperature orbital shaker is recommended.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring that no solid particles are transferred. Filtration through a chemically resistant syringe filter (e.g., PTFE) may be necessary.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Shake-Flask Method

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and straightforward method for determining the concentration of a dissolved compound, provided the compound has a chromophore that absorbs in the UV-Vis range.[5]

Methodology:

-

Determine λmax: Prepare a dilute solution of the compound in PFP and scan it across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare Standard Solutions: Prepare a series of standard solutions of the compound in PFP with known concentrations.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert Law.

-

Measure the Unknown: Dilute the saturated supernatant (obtained from the shake-flask method) with PFP to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Logical Relationship for UV-Vis Quantification

Caption: Logical workflow for quantifying solubility using UV-Vis spectroscopy.

Considerations for Working with this compound

Due to its unique properties, certain precautions and considerations are necessary when using PFP as a solvent in solubility studies:

-

Volatility: PFP is a volatile liquid. All experiments should be conducted in well-ventilated areas, preferably within a fume hood, to avoid inhalation of vapors.[5]

-

Hygroscopicity: While not explicitly stated for PFP, many fluorinated alcohols can absorb atmospheric moisture. It is good practice to use anhydrous conditions if water could interfere with the solubility measurements or the stability of the compound.

-

Material Compatibility: Ensure that all labware and filtration materials are chemically resistant to PFP. Glass and PTFE are generally suitable.

-

Safety: Always consult the Safety Data Sheet (SDS) for PFP before use to be aware of all handling precautions and personal protective equipment requirements.

Conclusion

This compound is a specialized solvent with significant potential for dissolving a range of organic compounds, particularly polar polymers and peptides that are intractable in common solvents. While a comprehensive database of quantitative solubility data is currently lacking, this guide provides the theoretical background and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to determine the solubility of their compounds of interest in PFP. The methodologies outlined, including the shake-flask method and UV-Vis spectroscopy, offer a robust framework for generating reliable solubility data, thereby enabling the effective utilization of PFP in a variety of research and development applications.

References

- 1. news-medical.net [news-medical.net]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. Determination of Solubility Parameters of Ibuprofen and Ibuprofen Lysinate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Sixty Solvents [chem.rochester.edu]

- 6. Hexafluoro-2-propanol [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]

- 10. solubilityofthings.com [solubilityofthings.com]

In-Depth Technical Guide to the Health and Safety of 2,2,3,3,3-Pentafluoropropanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for the handling and use of 2,2,3,3,3-Pentafluoropropanol (CAS No. 422-05-9) in a laboratory environment. The information is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Chemical and Physical Properties

This compound is a fluorinated alcohol utilized in organic synthesis and the development of advanced materials.[1] Its unique properties, including thermal stability and chemical resistance, make it a valuable reagent.[1] However, these properties also necessitate specific safety precautions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C3H3F5O | [1][2][3] |

| Molecular Weight | 150.05 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 78 - 81 °C | [1][2] |

| Density | 1.5 g/cm³ | [1] |

| Flash Point | Flammable liquid and vapor | [4] |

| Solubility | Soluble in water |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[1] However, available data indicates that it is harmful if inhaled and may cause irritation to the skin, eyes, and respiratory tract.[1][4]

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value | Reference |

| Inhalation (LC50) | Rat | 23.45 mg/L (4 hours) | [5] |

| Inhalation (LC50) | Rat | 24.43 mg/L (4 hours) | [5] |

| Oral (LD50) | Not listed | Not listed | [5] |

| Dermal (LD50) | Not listed | Not listed | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor, is harmful if inhaled, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Table 3: GHS Hazard Classification

| Hazard Class | Category |

| Flammable liquids | Category 3 |

| Acute toxicity, Inhalation | Category 4 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2 |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 |

Source: Fisher Scientific SDS[4]

Experimental Protocols and Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this chemical.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166). | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). Protective clothing to prevent skin exposure. | [1] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be used. | [1] |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.[4] Store away from incompatible materials such as oxidizing agents.[1]

Spill and Emergency Procedures

-

Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a suitable, labeled container for disposal.[1] Ensure adequate ventilation.[1] For larger spills, evacuate the area and follow institutional emergency procedures.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]

-

Skin: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

-

Waste Disposal

Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations.[6] This compound is a halogenated organic substance and should be collected in a designated halogenated waste stream.[7]

Biological Effects and Metabolism

Metabolism

Studies in rats have shown that after oral administration, this compound is metabolized. The major metabolites identified are 5-FP glucuronide and 2,2,3,3,3-pentafluoropropionic acid (5-FPA), which are excreted in urine and feces.

Potential Signaling Pathway Interactions

Risk Assessment

A thorough risk assessment should be conducted before any new procedure involving this compound.

This technical guide provides a summary of the known health and safety information for this compound. It is imperative for all laboratory personnel to be familiar with this information and to adhere to all institutional safety policies and procedures.

References

- 1. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol, 97% | Fisher Scientific [fishersci.ca]

- 3. 2,2,3,3,3-Pentafluoro-1-propanol [webbook.nist.gov]

- 4. fishersci.ie [fishersci.ie]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

2,2,3,3,3-Pentafluoropropanol as a non-nucleophilic polar protic solvent

An In-depth Technical Guide to 2,2,3,3,3-Pentafluoropropanol: A Non-Nucleophilic Polar Protic Solvent

Introduction

This compound (PFP), with the chemical formula C₃H₃F₅O, is a unique fluorinated alcohol that serves as a specialized solvent in a multitude of scientific and industrial applications.[1] Its distinct molecular structure, featuring a hydroxyl group and a heavily fluorinated carbon chain, imparts a valuable combination of properties: it is a polar protic solvent yet exhibits remarkably low nucleophilicity.[1][2] These characteristics make it an excellent medium for a wide range of organic compounds and a valuable tool for researchers, chemists, and professionals in drug development and materials science.[1][3] This guide provides a comprehensive overview of PFP, focusing on its physicochemical properties, solvent characteristics, and applications, supported by data and experimental insights.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are fundamental to understanding its behavior and suitability for various applications.

| Property | Value | Source(s) |

| CAS Number | 422-05-9 | [4][5][6][7] |

| Molecular Formula | C₃H₃F₅O | [1][4][5][6][7] |

| Molecular Weight | 150.05 g/mol | [1][4][6] |

| Appearance | Colorless liquid | [1][6] |

| Boiling Point | 78 - 81 °C | [1][5][6] |

| Density | 1.505 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.288 - 1.295 | [1][5][6] |

| Water Solubility | 21.9 g/L at 25 °C | [7] |

| Purity (GC) | ≥ 97-98% | [1][6] |

Core Solvent Characteristics

The utility of PFP as a solvent stems from a unique interplay between its polarity, protic nature, and low nucleophilicity, all of which are direct consequences of its molecular structure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,2,3,3,3-Pentafluoro-1-propanol (CAS 422-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2,2,3,3,3-Pentafluoro-1-propanol(422-05-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2,2,3,3,3-Pentafluoro-1-propanol [myskinrecipes.com]

- 7. fishersci.co.uk [fishersci.co.uk]

The Unique Solvent Properties of Partially Fluorinated Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Partially fluorinated alcohols (PFAs), most notably 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as indispensable tools in modern chemistry and biochemistry. Their distinct physicochemical properties, arising from the strong electron-withdrawing effects of fluorine atoms, impart unique solvent characteristics that are leveraged in a wide array of applications, from inducing secondary structures in peptides and proteins to enhancing the rates and selectivities of challenging organic reactions. This technical guide provides an in-depth exploration of the core properties of these remarkable solvents, complete with quantitative data, detailed experimental protocols, and visualizations to aid in their practical application.

Core Physicochemical Properties

The exceptional solvent behavior of TFE and HFIP is a direct consequence of their unique molecular structures. The presence of multiple fluorine atoms leads to a combination of high polarity, strong hydrogen bond donating ability, and low nucleophilicity, setting them apart from their non-fluorinated counterparts.[1][2] A summary of their key physicochemical properties is presented below for easy comparison.

Table 1: Physicochemical Properties of 2,2,2-Trifluoroethanol (TFE)

| Property | Value | References |

| Molecular Formula | C₂H₃F₃O | [3][4][5] |

| Molar Mass | 100.04 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3][5] |

| Density | 1.383 g/mL (at 25 °C) | [6] |

| Melting Point | -43.5 °C | [6] |

| Boiling Point | 73.6 °C | [6] |

| pKa | 12.4 | [5] |

| Refractive Index | 1.2940 (at 20 °C) | [6] |

| Solubility in Water | Miscible | [3][5] |

Table 2: Physicochemical Properties of 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

| Property | Value | References |

| Molecular Formula | C₃H₂F₆O | [7][8][9] |

| Molar Mass | 168.04 g/mol | [7][8][10] |

| Appearance | Colorless, oily liquid | [7][10] |

| Density | 1.596 g/mL (at 25 °C) | [8] |

| Melting Point | -4 °C | [8][10] |

| Boiling Point | 59 °C | [8][10] |

| pKa | 9.3 | [9] |

| Refractive Index | 1.275 (at 20 °C) | [10] |

| Solubility in Water | Miscible | [8][10] |

Applications in Protein and Peptide Chemistry

One of the most significant applications of PFAs is in the study of protein and peptide folding and structure. TFE and HFIP are well-known for their ability to induce and stabilize α-helical secondary structures in peptides and proteins that are otherwise unstructured in aqueous solutions.[3]

Mechanism of Helix Induction

The prevailing mechanism for TFE-induced helix formation involves the preferential solvation of the peptide backbone. TFE molecules form clusters around the peptide, displacing water and creating a low-dielectric environment. This microenvironment strengthens intra-peptide hydrogen bonds, which are crucial for the stability of the α-helix, while having a minimal disruptive effect on the hydrophobic interactions that stabilize the overall protein structure.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,2,2-Trifluoroethanol [chemeurope.com]

- 4. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 6. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]

- 7. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP [mantsen.com]

- 9. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]

- 10. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]

An In-depth Technical Guide to the Environmental Impact and Biodegradability of Fluorinated Alcohols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated alcohols, a class of organofluorine compounds, are utilized in various industrial and commercial applications due to their unique physicochemical properties. However, their introduction into the environment has raised concerns regarding their persistence, potential for bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of fluorinated alcohols. It details their transformation pathways, summarizes key quantitative data on their degradation and toxicity, and outlines the standardized experimental protocols used for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to inform risk assessments and guide the development of more environmentally benign fluorinated compounds.

Environmental Fate and Transport

The environmental fate of fluorinated alcohols is governed by a combination of their physicochemical properties, such as vapor pressure and water solubility, and their susceptibility to biotic and abiotic degradation processes.

Physicochemical Properties

Fluorotelomer alcohols (FTOHs), a prominent class of fluorinated alcohols, exhibit relatively high vapor pressures and low water solubility compared to their non-fluorinated counterparts.[1][2] These properties facilitate their partitioning into the atmosphere, enabling long-range transport. The vapor pressure of odd-fluorotelomer alcohols (CF3(CF2)n(CH2)OH) has been measured to be in the range of a few Pascals at room temperature.[3] For instance, the vapor pressure of 8:2 FTOH is approximately 3 Pa at 21°C.[1] The water solubility of 8:2 FTOH is low, ranging from 134 to 318 µg/L between 12 and 60°C.[1]

Table 1: Physicochemical Properties of Selected Fluorotelomer Alcohols

| Compound | Molecular Formula | Vapor Pressure (at 25°C) | Water Solubility (at 25°C) |

| 6:2 FTOH | C8H5F13O | ~20 Pa | ~9.5 mg/L |

| 8:2 FTOH | C10H5F17O | ~4.2 Pa[1] | 137 µg/L[1] |

| 10:2 FTOH | C12H5F21O | ~0.5 Pa | ~5 µg/L |

Environmental Concentrations

Fluorinated alcohols have been detected in various environmental compartments, including soil and biosolids. The application of sludge from wastewater treatment plants to land is a significant pathway for the introduction of FTOHs into the terrestrial environment.[4] In sludge-applied soils, concentrations of 8:2 FTOH have been found to range from 5 to 73 ng/g dry weight, while 10:2 FTOH concentrations can be as high as 166 ng/g.[4]

Biodegradation of Fluorinated Alcohols

The biodegradation of fluorinated alcohols is a critical process influencing their environmental persistence. Aerobic biodegradation is considered a major transformation pathway.

Aerobic Biodegradation Pathway

The aerobic biodegradation of FTOHs proceeds through a multi-step pathway, ultimately leading to the formation of persistent perfluorinated carboxylic acids (PFCAs).[5][6]

-

Oxidation to Aldehyde: The initial step involves the microbial oxidation of the primary alcohol group to an aldehyde. This reaction is analogous to the first step in ethanol metabolism, which is catalyzed by alcohol dehydrogenase (ADH) enzymes.[5]

-

Oxidation to Carboxylic Acid: The resulting aldehyde is rapidly oxidized to a fluorotelomer carboxylic acid (FTCA).

-

β-Oxidation: The FTCA then undergoes a process similar to the β-oxidation of fatty acids, where two-carbon units are sequentially cleaved from the carboxyl end of the molecule.[5][6] This process leads to the formation of shorter-chain PFCAs.

Quantitative Biodegradation Data

The rate and extent of fluorinated alcohol biodegradation vary depending on the specific compound and environmental conditions.

Table 2: Aerobic Biodegradation Data for Fluorotelomer Alcohols

| Compound | System | Half-life (t1/2) | Major Metabolites | Molar Yield (%) | Reference |

| 8:2 FTOH | Mixed microbial system | ~0.2 days per mg of initial biomass protein | 8:2 FTCA, 8:2 FTUCA, PFOA | - | [5] |

| 8:2 FTOH | Activated Sludge (Aerobic) | - | PFOA, PFHpA | 7.87, 1.29 | [7] |

| 8:2 FTOH | Activated Sludge (Anoxic) | - | PFCAs (C4-C9) | 0.46 | [7] |

| 8:2 FTOH | Activated Sludge (Anaerobic) | - | PFCAs (C4-C9) | 3.39 | [7] |

| 6:2 FTOH | Mixed bacterial culture | < 2 days | 6:2 FTCA, 6:2 FTUCA, 5:2 sFTOH, 5:3 acid, PFHxA | 6, 23, 16, 6, 5 | |

| 6:2 FTOH | Aerobic soil | < 2 days | PFPeA, PFHxA, PFBA, 5:3 acid | 30, 8, 2, 15 |

Anaerobic Biodegradation

Under anaerobic conditions, the biodegradation of FTOHs also occurs, though often at a slower rate and potentially through different pathways compared to aerobic degradation. Studies with 8:2 FTOH in anaerobic activated sludge have shown its transformation into various poly- and perfluorinated metabolites, including the formation of shorter-chain PFCAs like perfluoropentanoic acid (PFPeA) and perfluorobutyric acid (PFBA).[8]

Abiotic Degradation

In addition to biodegradation, abiotic processes such as photolysis can contribute to the transformation of fluorinated alcohols in the environment.

Photolysis

Fluorotelomer alcohols can undergo indirect photolysis in aqueous environments, primarily driven by hydroxyl radicals. The half-life of 8:2 FTOH under simulated sunlight in various water matrices can range from approximately 30 to 163 hours. The major products of 8:2 FTOH photolysis include the 8:2 fluorotelomer aldehyde, 8:2 FTCA, and perfluorooctanoic acid (PFOA).

Ecotoxicity of Fluorinated Alcohols and Their Metabolites

The ecotoxicity of fluorinated alcohols and their degradation products is a significant concern. The toxicity often increases with the length of the perfluorinated chain. Notably, some of the intermediate degradation products, such as fluorotelomer carboxylic acids (FTCAs), have been found to be more toxic to aquatic organisms than the terminal PFCA products.[9][10]

Table 3: Acute Ecotoxicity Data for Fluorotelomer Acids (Metabolites of FTOHs)

| Compound | Test Organism | Endpoint | EC50 (mg/L) | Reference |

| 4:2 FTCA | Daphnia magna | Immobility (48h) | 26 | [9] |

| 6:2 FTCA | Daphnia magna | Immobility (48h) | 1.1 | [9] |

| 8:2 FTCA | Daphnia magna | Immobility (48h) | 0.11 | [9] |

| 10:2 FTCA | Daphnia magna | Immobility (48h) | 0.025 | [9] |

| 6:2 FTCA | Chironomus tentans | Growth (10d) | 63 | [9] |

| 8:2 FTCA | Chironomus tentans | Growth (10d) | 4.8 | [9] |

| 10:2 FTCA | Chironomus tentans | Growth (10d) | 0.81 | [9] |

| 4:2 FTCA | Lemna gibba | Growth (7d) | 2.9 | [9] |

| 6:2 FTCA | Lemna gibba | Growth (7d) | 1.4 | [9] |

| 8:2 FTCA | Lemna gibba | Growth (7d) | 0.44 | [9] |

| 10:2 FTCA | Lemna gibba | Growth (7d) | 0.11 | [9] |

A 28-day oral study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for 6:2 FTOH at 30 mg/kg body weight, based on irritation to the stomach at higher doses.[11]

Experimental Protocols

Standardized test methods are crucial for assessing the biodegradability and toxicity of fluorinated alcohols. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for this purpose.

Biodegradability Testing

The OECD 301 series of tests are used to assess the "ready biodegradability" of chemicals. These tests are stringent screening tests that provide an indication of the potential for rapid and ultimate biodegradation in the environment.

OECD 301F: Manometric Respirometry Test

-

Principle: This method determines the biodegradation of a test substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

-

Inoculum: Activated sludge from a sewage treatment plant is commonly used as the microbial inoculum.

-

Test Conditions:

-

The test is conducted in a mineral medium at a pH of 7.4 ± 0.2.

-

The test substance is typically added at a concentration of 100 mg/L.

-

The test vessels are incubated in the dark at 22 ± 2°C for 28 days.

-

-

Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

-

Pass Level: A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

A battery of tests using organisms from different trophic levels is typically employed to assess aquatic toxicity.

OECD 202: Daphnia sp. Acute Immobilisation Test

-

Principle: This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that causes immobilization in 50% of the test organisms (EC50) over a 48-hour period.[12][13][14]

-

Test Organism: Juvenile Daphnia magna (<24 hours old).[12][13]

-

Test Conditions:

-

Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation.[12][15]

OECD 221: Lemna sp. Growth Inhibition Test

-

Principle: This test evaluates the toxicity of a substance to the aquatic plant Lemna gibba or Lemna minor by measuring the inhibition of frond growth over a 7-day period.[16][17][18][19]

-

Test Organism: Lemna gibba or Lemna minor.[16]

-

Test Conditions:

-

Endpoints: Inhibition of growth rate and yield, determined by counting the number of fronds and/or measuring frond area or biomass.[16][17]

OECD 218: Sediment-Water Chironomus Toxicity Test

-

Principle: This test assesses the chronic toxicity of a substance to the sediment-dwelling larvae of the midge Chironomus riparius by measuring the effects on emergence and development rate over a 28-day period.[20][21][22][23][24]

-

Test Organism: First instar larvae of Chironomus riparius.[20][22]

-

Test Conditions:

-

Endpoints: Total number of emerged adults, time to emergence, and development rate.[20][23]

Analytical Methodologies

Accurate quantification of fluorinated alcohols and their metabolites in environmental and biological matrices is essential for fate and toxicity studies. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this purpose.

Sample Preparation for GC-MS Analysis

Proper sample preparation is critical for accurate GC-MS analysis.

-

Extraction: Solid-phase extraction (SPE) is a widely used technique to concentrate and purify analytes from complex matrices like water or soil extracts.

-

Solvent Selection: Volatile organic solvents such as dichloromethane, hexane, or ethyl acetate are suitable for GC-MS analysis. Water and non-volatile solvents should be avoided.

-

Concentration: Nitrogen blowdown is a common method to gently evaporate the solvent and concentrate the analytes prior to injection into the GC-MS.

-

Derivatization: For less volatile or polar compounds, derivatization may be necessary to improve their chromatographic properties.

Conclusion and Future Perspectives

The environmental impact of fluorinated alcohols is a complex issue driven by their persistence, degradation to form stable and sometimes more toxic metabolites, and potential for long-range transport. While significant progress has been made in understanding their biodegradation pathways and developing standardized testing methods, further research is needed in several key areas:

-

Expanding the scope of compounds studied: A broader range of fluorinated alcohols with different structures should be investigated to establish comprehensive structure-activity relationships for both biodegradability and toxicity.

-

Chronic toxicity studies: More long-term studies are needed to assess the chronic effects of low-level exposure to fluorinated alcohols and their metabolites on various organisms.

-

Bioaccumulation potential: Further investigation into the bioaccumulation and biomagnification potential of fluorinated alcohols and their degradation products in different food webs is warranted.

-

Development of biodegradable alternatives: A critical area of future research is the design and development of novel fluorinated compounds that retain their desired functional properties while exhibiting enhanced biodegradability and reduced environmental impact.

By addressing these research gaps, the scientific community can continue to build a robust understanding of the environmental risks associated with fluorinated alcohols and work towards the development of safer and more sustainable alternatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Alcohols’ Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.uevora.pt [dspace.uevora.pt]

- 4. researchgate.net [researchgate.net]

- 5. Fluorotelomer alcohol biodegradation yields poly- and perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 8. A protocol for conducting 7-day daily renewal tests with Lemna gibba | Springer Nature Experiments [experiments.springernature.com]

- 9. Fluorotelomer acids are more toxic than perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. health.hawaii.gov [health.hawaii.gov]

- 12. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 13. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]

- 14. oecd.org [oecd.org]

- 15. shop.fera.co.uk [shop.fera.co.uk]

- 16. OECD 221 - Lemna species; Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. OECD 221: Lemna sp. Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 19. oecd.org [oecd.org]

- 20. biotecnologiebt.it [biotecnologiebt.it]

- 21. OECD 218/219 - Sediment-Water Toxicity Test - Situ Biosciences [situbiosciences.com]

- 22. OECD 218/219: Sediment-Water Chironomid Toxicity Test Using Spiked Sediment/Spiked Water | ibacon GmbH [ibacon.com]

- 23. oecd.org [oecd.org]

- 24. OECD 218 - Phytosafe [phytosafe.com]

Conformational Landscape of 2,2,3,3,3-Pentafluoropropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,3-Pentafluoropropanol (PFP) is a fluorinated alcohol with applications as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) and as a solvent in the synthesis of fluorinated compounds. Its conformational flexibility, arising from rotations around the C-C and C-O single bonds, significantly influences its physical, chemical, and biological properties. A thorough understanding of its conformational landscape is therefore crucial for its effective application, particularly in the rational design of molecules where PFP or similar fluorinated motifs are incorporated. This technical guide provides a comprehensive overview of the conformational analysis of PFP, detailing the stable conformers, their relative energies, and the experimental and computational methodologies employed in their characterization.

Conformational Isomers of this compound

The conformational space of this compound is defined by the dihedral angles of the F-C-C-O and C-C-O-H chains. Theoretical calculations predict the existence of nine possible conformers, which include four pairs of mirror images and one achiral form.[1][2][3][4] These conformers are typically designated using a combination of trans (t, dihedral angle ~180°) and gauche (g+ or g-, dihedral angle ~±60°) descriptors for the C-C and C-O bonds.

Experimental studies, primarily using chirped pulse Fourier transform microwave spectroscopy, have successfully identified and characterized the two most stable monomeric conformers of PFP.[1][2][3][4] These are the G+g+/G-g- and Tg+/Tg- pairs. The notation G/T refers to the conformation around the C-C bond, while g/t describes the conformation around the C-O bond.

Experimentally Observed Conformers

The two most stable, experimentally observed conformers are:

-

PFPG+g+/G-g- : This pair of enantiomers represents the global minimum on the potential energy surface.

-

PFPTg+/Tg- : This pair of enantiomers is slightly higher in energy than the G+g+/G-g- form. The rotational transitions for this conformer exhibit significant tunneling splittings.[1][2][3][4]

Quantitative Conformational Data

The relative energies and rotational constants of the most stable conformers of PFP have been determined through a combination of experimental spectroscopy and theoretical calculations. The following tables summarize these key quantitative findings.

| Conformer | Relative Energy (kJ mol⁻¹) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| PFPG+g+/G-g- | 0.0 (Reference) | 2459.7 | 1234.5 | 1109.8 |

| PFPTg+/Tg- | ~1.0 | 3578.4 | 1001.2 | 954.2 |

Table 1: Relative energies and rotational constants of the two most stable conformers of this compound. Data derived from theoretical calculations and microwave spectroscopy experiments.[1][2][4]

Experimental and Computational Methodologies

The conformational analysis of PFP relies on a synergistic approach combining high-resolution rotational spectroscopy with advanced computational chemistry methods.

Experimental Protocol: Chirped Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

CP-FTMW spectroscopy is a powerful technique for determining the precise three-dimensional structures of molecules in the gas phase.

-

Sample Introduction : A carrier gas, such as argon, is passed over a sample of liquid this compound.

-

Supersonic Expansion : The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle. This process cools the molecules to rotational temperatures of only a few Kelvin, simplifying the resulting spectrum by populating only the lowest energy rotational levels of the most stable conformers.

-

Microwave Excitation : A short, high-power chirped microwave pulse is used to excite a broad range of rotational transitions simultaneously.

-

Free Induction Decay (FID) : Following the excitation pulse, the coherently rotating molecules emit a free induction decay signal.

-

Signal Detection and Fourier Transformation : The FID is detected and digitized. A Fourier transform of the time-domain signal yields the frequency-domain rotational spectrum.

-

Spectral Analysis : The resulting high-resolution spectrum is analyzed to assign the rotational transitions to specific conformers and their isotopologues. This allows for the precise determination of rotational constants, from which the molecular geometry can be derived.

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry plays a vital role in predicting the possible conformers, their relative energies, and their spectroscopic properties, which aids in the interpretation of experimental spectra.

-

Conformational Search : A systematic search of the conformational space is performed to identify all possible low-energy conformers. The CREST (Conformer-Rotamer Ensemble Sampling Tool) program is a modern and effective tool for this purpose.[1][2]

-

Geometry Optimization and Frequency Calculations : The geometries of the identified conformers are optimized, and their vibrational frequencies are calculated to confirm that they correspond to true energy minima. A common level of theory for this step is B3LYP-D3(BJ)/def2-QZVP.[1][2]

-

Energy Refinement : Higher-level ab initio calculations, such as MP2 (Møller-Plesset perturbation theory of the second order), are often used to obtain more accurate relative energies of the conformers.

-

Prediction of Spectroscopic Parameters : The optimized geometries are used to calculate the rotational constants and dipole moments for each conformer, which are then compared with the experimental data to facilitate spectral assignment.

Visualization of Conformational Analysis Workflow

The following diagrams illustrate the key processes in the conformational analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2,3,3,3-Pentafluoro-1-propanol and its dimer: structural diversity, conformational conversion, and tunnelling motion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. publications.goettingen-research-online.de [publications.goettingen-research-online.de]

Methodological & Application

Revolutionizing Peptide Synthesis: The Strategic Use of 2,2,3,3,3-Pentafluoropropanol in SPPS

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of complex and aggregation-prone peptides is a significant challenge in drug discovery and development. Overcoming incomplete coupling reactions and poor solubility of growing peptide chains is paramount for achieving high purity and yield. This document details the application of 2,2,3,3,3-Pentafluoropropanol (PFPOH) as a powerful tool in solid-phase peptide synthesis (SPPS) to address these challenges. While specific quantitative data for PFPOH is emerging, its structural analogue, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been extensively studied and serves as a strong predictive model for the utility of PFPOH. Fluorinated alcohols, including PFPOH and HFIP, are known to disrupt secondary structures like β-sheets, which are a primary cause of peptide aggregation on the solid support.

The Challenge of Peptide Aggregation in SPPS

During SPPS, growing peptide chains can fold and aggregate, leading to the formation of intermolecular hydrogen bonds and the adoption of secondary structures such as β-sheets.[1] This aggregation can physically block reactive sites, resulting in failed or incomplete coupling and deprotection steps.[1] Peptides rich in hydrophobic amino acids like Valine, Isoleucine, Leucine, and Phenylalanine are particularly prone to aggregation.[1]

This compound as a Solution

PFPOH, a fluorinated alcohol, acts as a "structure-breaking" solvent. Its strong hydrogen-bonding donor ability and low nucleophilicity allow it to solvate the growing peptide chain effectively, disrupting the intermolecular hydrogen bonds that lead to aggregation.[2] By preventing the formation of β-sheets, PFPOH helps to maintain the accessibility of the N-terminus of the peptide for efficient coupling of the next amino acid. The use of fluorinated alcohols like TFE and HFIP has been shown to improve the synthesis of "difficult sequences" by increasing the polarity and solvation properties of the reaction solvent when used as a co-solvent with DMF.[3]

Key Applications of PFPOH in SPPS

-

Improving Coupling Efficiency for Difficult Sequences: PFPOH can be used as a co-solvent during the coupling step to minimize on-resin aggregation and improve the yield and purity of hydrophobic and aggregation-prone peptides.

-

Enhanced Cleavage from Acid-Sensitive Resins: Similar to HFIP, PFPOH can be employed in cleavage cocktails for the release of protected peptides from highly acid-labile resins, such as 2-chlorotrityl chloride resin.[4]

Quantitative Data Summary

While specific quantitative data for PFPOH in SPPS is not widely available in the reviewed literature, the following table summarizes representative data for the closely related fluorinated alcohol, HFIP, which demonstrates the potential benefits of using such solvents.

| Application | Peptide Sequence/Resin | Solvent System | Observation | Reference |

| Cleavage | Protected Peptide on 2-chlorotrityl chloride resin | 20% HFIP in CH₂Cl₂ | Successful cleavage of the protected peptide from the acid-labile resin. | [4] |

| Solubilization | Insoluble Peptides | HFIP | HFIP exhibited the highest solubilizing potential for peptides insoluble in common organic solvents like DMF and NMP. | [5] |

| Co-solvent in Coupling | Difficult Sequences | TFE or HFIP in DMF | Increased polarity and solvation properties of the solvent, aiding in the synthesis of hydrophobic peptides. | [3] |

Experimental Protocols

Protocol 1: Synthesis of Aggregation-Prone Peptides using PFPOH as a Co-Solvent

This protocol outlines the use of PFPOH as a co-solvent during the coupling step in Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Solid-phase resin (e.g., Rink Amide, Wang)

-

Coupling reagents (e.g., HCTU, HATU, DIC/Oxyma)

-

Activation base (e.g., DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), this compound (PFPOH)

-

Washing solvents: DMF, DCM

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (3-5 equivalents), and activation base (if required, 6-10 equivalents) in a minimal amount of DMF.

-

Coupling with PFPOH:

-

To the activated amino acid solution, add PFPOH to a final concentration of 10-25% (v/v).

-

Add the activated amino acid/PFPOH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-6 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and finally with methanol (3 times). Dry the resin under vacuum.

Protocol 2: Cleavage of a Protected Peptide from 2-Chlorotrityl Chloride Resin using PFPOH

This protocol is adapted from a standard procedure using HFIP for the cleavage of fully protected peptides from highly acid-sensitive resins.

Materials:

-

Peptide-loaded 2-chlorotrityl chloride resin

-

Cleavage solution: 20% this compound (PFPOH) in Dichloromethane (DCM)

-

DCM for washing

-

Cold diethyl ether for precipitation

Procedure:

-

Resin Preparation: Wash the dry peptide-resin with DCM (3 times) to ensure it is well-swollen.

-

Cleavage:

-

Add the cleavage solution (20% PFPOH in DCM) to the resin.

-

Gently agitate the suspension at room temperature for 1 hour.

-

Drain the filtrate into a collection vessel.

-

Repeat the cleavage step with fresh cleavage solution for another 30 minutes.

-

-

Filtrate Collection: Combine the filtrates.

-

Solvent Evaporation: Evaporate the DCM and PFPOH from the combined filtrate under reduced pressure.

-

Peptide Precipitation: Precipitate the protected peptide by adding cold diethyl ether to the concentrated solution.

-

Isolation: Collect the precipitated peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizations

Caption: Standard SPPS workflow incorporating PFPOH as a co-solvent during the coupling step.

Caption: Mechanism of PFPOH in preventing peptide aggregation during SPPS.

References

Application Notes and Protocols for 2,2,3,3,3-Pentafluoropropanol in GC-MS Derivatization

For Researchers, Scientists, and Drug Development Professionals